Cas no 902836-54-8 (3-(2-Methoxy-5-methylphenoxy)piperidine)

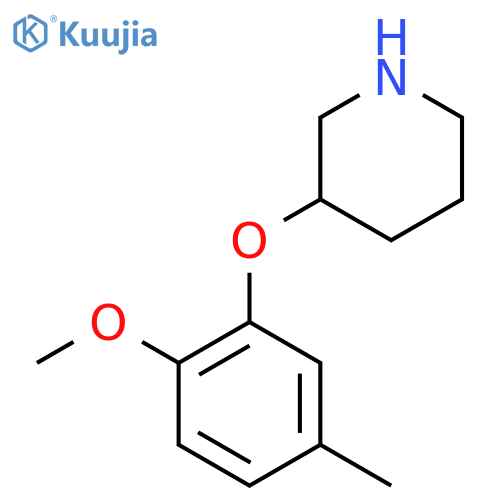

902836-54-8 structure

商品名:3-(2-Methoxy-5-methylphenoxy)piperidine

3-(2-Methoxy-5-methylphenoxy)piperidine 化学的及び物理的性質

名前と識別子

-

- 3-(2-METHOXY-5-METHYLPHENOXY)PIPERIDINE

- 3-(2-Methoxy-5-methylphenoxy) piperidine

- ST50407771

- 1-methoxy-4-methyl-2-(3-piperidyloxy)benzene

- EN300-1830006

- 902836-54-8

- CS-0280307

- 3-(2-Methoxy-5-methylphenoxy)piperidine

-

- インチ: 1S/C13H19NO2/c1-10-5-6-12(15-2)13(8-10)16-11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3

- InChIKey: MCMAGBFGCYIOQN-UHFFFAOYSA-N

- ほほえんだ: O(C1C=C(C)C=CC=1OC)C1CNCCC1

計算された属性

- せいみつぶんしりょう: 221.141578849g/mol

- どういたいしつりょう: 221.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 30.5

3-(2-Methoxy-5-methylphenoxy)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM397296-1g |

3-(2-METHOXY-5-METHYL-PHENOXY)-PIPERIDINE |

902836-54-8 | 95%+ | 1g |

$380 | 2022-08-31 | |

| Enamine | EN300-1830006-0.1g |

3-(2-methoxy-5-methylphenoxy)piperidine |

902836-54-8 | 0.1g |

$904.0 | 2023-09-19 | ||

| Enamine | EN300-1830006-1.0g |

3-(2-methoxy-5-methylphenoxy)piperidine |

902836-54-8 | 1g |

$1029.0 | 2023-05-26 | ||

| Enamine | EN300-1830006-10.0g |

3-(2-methoxy-5-methylphenoxy)piperidine |

902836-54-8 | 10g |

$4421.0 | 2023-05-26 | ||

| Alichem | A129008957-5g |

3-(2-Methoxy-5-methylphenoxy) piperidine |

902836-54-8 | 95% | 5g |

$1110.90 | 2023-08-31 | |

| Enamine | EN300-1830006-1g |

3-(2-methoxy-5-methylphenoxy)piperidine |

902836-54-8 | 1g |

$1029.0 | 2023-09-19 | ||

| Enamine | EN300-1830006-10g |

3-(2-methoxy-5-methylphenoxy)piperidine |

902836-54-8 | 10g |

$4421.0 | 2023-09-19 | ||

| Crysdot LLC | CD11021328-1g |

3-(2-Methoxy-5-methylphenoxy)piperidine |

902836-54-8 | 97% | 1g |

$521 | 2024-07-19 | |

| Enamine | EN300-1830006-0.05g |

3-(2-methoxy-5-methylphenoxy)piperidine |

902836-54-8 | 0.05g |

$864.0 | 2023-09-19 | ||

| Enamine | EN300-1830006-2.5g |

3-(2-methoxy-5-methylphenoxy)piperidine |

902836-54-8 | 2.5g |

$2014.0 | 2023-09-19 |

3-(2-Methoxy-5-methylphenoxy)piperidine 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

902836-54-8 (3-(2-Methoxy-5-methylphenoxy)piperidine) 関連製品

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量